molecular formula C22H30P2 B13974511 1,6-Dibenzyl-1,6-diphosphecane CAS No. 61142-49-2

1,6-Dibenzyl-1,6-diphosphecane

Cat. No.: B13974511
CAS No.: 61142-49-2
M. Wt: 356.4 g/mol
InChI Key: CYLZMZPVOUCBII-UHFFFAOYSA-N
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Description

1,6-Dibenzyl-1,6-diphosphecane is an organophosphorus compound with the molecular formula C22H30P2 It is characterized by the presence of two benzyl groups attached to a diphosphane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dibenzyl-1,6-diphosphecane can be synthesized through a multi-step process involving the reaction of benzyl halides with phosphorus trichloride, followed by reduction and further functionalization. One common method involves the use of benzyl chloride and phosphorus trichloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,6-Dibenzyl-1,6-diphosphecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkoxides and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphines depending on the nucleophile used.

Scientific Research Applications

1,6-Dibenzyl-1,6-diphosphecane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of other organophosphorus compounds and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1,6-Dibenzyl-1,6-diphosphecane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its ability to undergo various chemical reactions allows it to participate in biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,6-Diphenyl-1,6-diphosphecane: Similar structure but with phenyl groups instead of benzyl groups.

    1,6-Dimethyl-1,6-diphosphecane: Similar structure but with methyl groups instead of benzyl groups.

Uniqueness

1,6-Dibenzyl-1,6-diphosphecane is unique due to the presence of benzyl groups, which impart specific chemical properties and reactivity. The benzyl groups can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the compound’s ability to act as a ligand in coordination chemistry distinguishes it from other similar compounds.

Properties

CAS No.

61142-49-2

Molecular Formula

C22H30P2

Molecular Weight

356.4 g/mol

IUPAC Name

1,6-dibenzyl-1,6-diphosphecane

InChI

InChI=1S/C22H30P2/c1-3-11-21(12-4-1)19-23-15-7-9-17-24(18-10-8-16-23)20-22-13-5-2-6-14-22/h1-6,11-14H,7-10,15-20H2

InChI Key

CYLZMZPVOUCBII-UHFFFAOYSA-N

Canonical SMILES

C1CCP(CCCCP(C1)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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